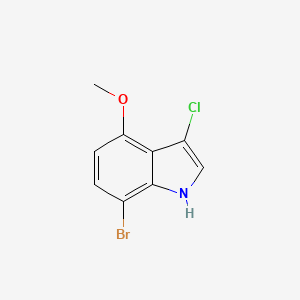

7-Bromo-3-chloro-4-methoxy-1H-indole

CAS No.: 919522-64-8

Cat. No.: VC20150780

Molecular Formula: C9H7BrClNO

Molecular Weight: 260.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919522-64-8 |

|---|---|

| Molecular Formula | C9H7BrClNO |

| Molecular Weight | 260.51 g/mol |

| IUPAC Name | 7-bromo-3-chloro-4-methoxy-1H-indole |

| Standard InChI | InChI=1S/C9H7BrClNO/c1-13-7-3-2-5(10)9-8(7)6(11)4-12-9/h2-4,12H,1H3 |

| Standard InChI Key | XWXXFSRLZMGIGH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CNC2=C(C=C1)Br)Cl |

Introduction

Chemical Identification and Structural Features

Molecular and Physicochemical Properties

7-Bromo-3-chloro-4-methoxy-1H-indole is a heterocyclic aromatic compound belonging to the indole family. Its IUPAC name, 7-bromo-3-chloro-4-methoxy-1H-indole, reflects the positions of its substituents on the indole core . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 260.51 g/mol | |

| CAS Registry Number | 919522-64-8 | |

| Canonical SMILES | COC1=C2C(=CNC2=C(C=C1)Br)Cl | |

| Topological Polar Surface Area | 15.8 Ų |

The compound’s structure comprises a fused benzene-pyrrole ring system, with bromine and chlorine atoms contributing to its electrophilic reactivity. The methoxy group at position 4 enhances solubility in polar solvents .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific derivative remain unpublished, related indole compounds exhibit planar bicyclic geometries stabilized by π-π stacking . Nuclear magnetic resonance (NMR) studies of analogous brominated indoles reveal distinct proton environments:

-

1H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the methoxy group appears as a singlet near δ 3.9 ppm .

-

13C NMR: Carbons adjacent to electronegative substituents (Br, Cl) show deshielding effects, with signals at δ 110–140 ppm .

Synthesis and Purification Methods

Regioselective Halogenation Strategies

The synthesis of 7-bromo-3-chloro-4-methoxy-1H-indole typically begins with a pre-functionalized indole precursor. A two-step protocol is commonly employed:

-

Bromination: Electrophilic bromination using or (N-bromosuccinimide) at position 7.

-

Chlorination and Methoxylation: Sequential treatment with and methanol under basic conditions introduces chlorine and methoxy groups.

Example Synthesis

-

Starting Material: 4-Methoxy-1H-indole.

-

Bromination: React with in at 0°C (yield: 65–70%).

-

Chlorination: Treat with in dichloromethane (2 h, reflux).

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate).

Challenges in Large-Scale Production

Scalability issues arise from:

-

Regioselectivity: Competing reactions at positions 5 and 6 necessitate careful temperature control .

-

Sensitivity of Methoxy Group: Overhalogenation can occur above 50°C, requiring inert atmospheres.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

7-Bromo-3-chloro-4-methoxy-1H-indole exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). Its efficacy is attributed to:

-

Membrane Disruption: Hydrophobic interactions with lipid bilayers.

-

Enzyme Inhibition: Competitive binding to microbial cytochrome P450-dependent lanosterol demethylase.

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural analogs of 7-bromo-3-chloro-4-methoxy-1H-indole have been explored as:

-

Kinase Inhibitors: Modifications at position 3 enhance selectivity for EGFR-TK .

-

Antiviral Agents: Bromine substitution improves binding to HIV-1 capsid proteins .

Drug Metabolism Studies

The compound’s interaction with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) informs predictions of drug-drug interactions .

Comparative Analysis with Related Indole Derivatives

Fluorine substitution (as in ) enhances lipid solubility and bioavailability, whereas methoxy groups improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume